molecular formula C18H22N2S B6129156 N-benzyl-4-(diethylamino)benzenecarbothioamide

N-benzyl-4-(diethylamino)benzenecarbothioamide

Cat. No.: B6129156
M. Wt: 298.4 g/mol
InChI Key: BCGJDXZBLDYADU-UHFFFAOYSA-N
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Description

N-benzyl-4-(diethylamino)benzenecarbothioamide is an organic compound that belongs to the class of benzenecarbothioamides This compound is characterized by the presence of a benzyl group attached to a benzenecarbothioamide moiety, which includes a diethylamino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(diethylamino)benzenecarbothioamide typically involves the reaction of 4-(diethylamino)benzenecarbothioamide with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(diethylamino)benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Benzyl chloride, potassium carbonate; reactions are conducted in solvents like dichloromethane or toluene at room temperature.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

N-benzyl-4-(diethylamino)benzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-(diethylamino)benzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-methylbenzamide: Similar structure but with a methyl group instead of a diethylamino group.

    N-benzyl-4-sulfamoyl-benzamide: Contains a sulfamoyl group, which imparts different chemical properties.

    4-(Diethylamino)-N-(4-methylbenzyl)benzenecarbothioamide: Similar structure with a methylbenzyl group.

Uniqueness

N-benzyl-4-(diethylamino)benzenecarbothioamide is unique due to the presence of both a benzyl group and a diethylamino group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-benzyl-4-(diethylamino)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-3-20(4-2)17-12-10-16(11-13-17)18(21)19-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGJDXZBLDYADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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